Cas no 27507-01-3 (3-(2-phenylethyl)pyrido3,2-dpyrimidine-2,4(1H,3H)-dione)

3-(2-phenylethyl)pyrido3,2-dpyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties
Names and Identifiers
-
- Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-(2-phenylethyl)-
- 3-(2-phenylethyl)pyrido3,2-dpyrimidine-2,4(1H,3H)-dione
- STL275651
- 2-hydroxy-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-4(3H)-one
- EN300-239354
- AKOS015956297
- STL191452
- 3-(2-phenylethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
- 3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
- AKOS016402979
- F2135-0169
- 27507-01-3
- 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
- MDL: MFCD11986389
- Inchi: InChI=1S/C15H13N3O2/c19-14-13-12(7-4-9-16-13)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,20)
- InChI Key: LSYPPHGRTYKWOC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)NC2=O
Computed Properties
- Exact Mass: 267.10089
- Monoisotopic Mass: 267.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 62.3Ų
Experimental Properties
- PSA: 62.3
3-(2-phenylethyl)pyrido3,2-dpyrimidine-2,4(1H,3H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239354-5.0g |
3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
27507-01-3 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Life Chemicals | F2135-0169-1g |
3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
27507-01-3 | 95%+ | 1g |
$404.0 | 2023-09-06 | |
Life Chemicals | F2135-0169-10g |
3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
27507-01-3 | 95%+ | 10g |
$1697.0 | 2023-09-06 | |
TRC | P212011-500mg |
3-(2-Phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1h,3h)-dione |
27507-01-3 | 500mg |
$ 390.00 | 2022-06-03 | ||
TRC | P212011-1g |
3-(2-Phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1h,3h)-dione |
27507-01-3 | 1g |
$ 570.00 | 2022-06-03 | ||
Enamine | EN300-239354-0.05g |
3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
27507-01-3 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-239354-10.0g |
3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
27507-01-3 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Enamine | EN300-239354-0.25g |
3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
27507-01-3 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-239354-2.5g |
3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
27507-01-3 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-239354-5g |
3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione |
27507-01-3 | 5g |
$2110.0 | 2023-09-15 |
3-(2-phenylethyl)pyrido3,2-dpyrimidine-2,4(1H,3H)-dione Related Literature
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on 3-(2-phenylethyl)pyrido3,2-dpyrimidine-2,4(1H,3H)-dione
Comprehensive Overview of 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 27507-01-3): Properties, Applications, and Research Insights
3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 27507-01-3) is a heterocyclic organic compound with a unique molecular structure that combines pyrimidine and pyridine rings. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential as a scaffold for drug development. The phenylethyl moiety attached to the pyridopyrimidine core enhances its lipophilicity, making it a candidate for targeting specific biological pathways. Researchers are particularly interested in its role as a modulator of enzyme activity, especially in the context of inflammatory and metabolic disorders.
In recent years, the demand for specialized heterocyclic compounds like 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has surged, driven by advancements in precision medicine and targeted therapy. A growing body of literature explores its potential applications in kinase inhibition and receptor binding, aligning with current trends in cancer research and neurodegenerative disease studies. Its CAS No. 27507-01-3 is frequently cited in patent filings, highlighting its industrial relevance. Users searching for "pyridopyrimidine derivatives" or "small molecule therapeutics" often encounter this compound as a case study in rational drug design.
The synthesis of 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions, including condensation and cyclization processes. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for verifying its purity and structural integrity. Given the rise of AI-driven drug discovery, computational studies on this compound’s molecular docking properties have become a hotspot, addressing common search queries like "how to predict binding affinity of pyridopyrimidines."
From a commercial perspective, suppliers of CAS No. 27507-01-3 emphasize its use as a research-grade chemical for academic and industrial labs. Stability studies under varying pH and temperature conditions are often requested by buyers, reflecting concerns about compound storage and handling protocols. Environmental sustainability is another trending topic; greener synthesis methods for such heterocycles are being explored to reduce waste and energy consumption.
In conclusion, 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a versatile building block in modern chemistry. Its intersection with drug discovery, material science, and computational modeling ensures its continued relevance. For researchers investigating "structure-activity relationships of pyrimidine analogs" or "bioactive heterocycles," this compound offers a compelling subject for further exploration.
27507-01-3 (3-(2-phenylethyl)pyrido3,2-dpyrimidine-2,4(1H,3H)-dione) Related Products
- 1343087-57-9(Acetamide, 2-bromo-N-(2,4-dibromophenyl)-)
- 1823678-17-6(Methyl 4-amino-4-(3-fluoro-2-methylphenyl)butanoate)
- 686772-68-9(3-(4-ethoxyphenyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)
- 2137087-31-9(1-Pyrrolidinecarboxylic acid, 3-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester, (3S)-)
- 1690929-73-7(2-methyl-4-(1-methyl-1H-pyrazol-5-yl)butanoic acid)
- 1368652-35-0(2-(5-bromothiophen-2-yl)prop-2-enoic acid)
- 361174-16-5(ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate)
- 1071065-59-2(2-[(Propan-2-yl)sulfinyl]benzyl alcohol)
- 2091263-85-1(2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid)
- 1279200-20-2(methyl 4-(piperazin-1-yl)pyridine-2-carboxylate)



